Selenoneine
Description
Structure
2D Structure
Properties
Molecular Formula |
C9H14N3O2Se |
|---|---|
Molecular Weight |
275.20 g/mol |
InChI |
InChI=1S/C9H14N3O2Se/c1-12(2,3)7(8(13)14)4-6-5-10-9(15)11-6/h5,7H,4H2,1-3H3,(H-,10,11,13,14)/t7-/m0/s1 |
InChI Key |
FONQTPPQNMLDTP-ZETCQYMHSA-N |
Isomeric SMILES |
C[N+](C)(C)[C@@H](CC1=CN=C(N1)[Se])C(=O)[O-] |
Canonical SMILES |
C[N+](C)(C)C(CC1=CN=C(N1)[Se])C(=O)[O-] |
Origin of Product |
United States |
Biological Occurrence and Ecological Distribution
Natural Abundance in Marine Organisms
Selenoneine is notably present in a variety of marine life, suggesting its transfer through the marine food web. cambridge.orguniv-larochelle.frrsc.org Its presence has been documented across different trophic levels, from fish to marine mammals and birds.
This compound was first identified in the blood of bluefin tuna. jst.go.jpnih.gov Subsequent research has confirmed its widespread distribution in various fish species. High concentrations are found in the blood of bluefin tuna and Pacific mackerel. jst.go.jpnih.govnih.gov For instance, the blood of bluefin tuna contains approximately 430 ± 82 µmol Se/kg of this compound, while Pacific mackerel blood has around 437 ± 159 µmol Se/kg. jst.go.jp In contrast, the freshwater fish tilapia shows significantly lower levels in its blood, at about 0.9 ± 0.6 µmol Se/kg. jst.go.jp
The muscle tissue of fish also contains this compound, with concentrations varying between different muscle types. The dark muscle of bluefin tuna has a substantially higher concentration (190 ± 8.0 µmol Se/kg) compared to its ordinary muscle (2.4 ± 0.3 µmol Se/kg). jst.go.jp Other edible fish, including swordfish, bigeye tuna, albacore, yellowfin tuna, and alfonsino, also have notable levels of this compound in their muscle tissue. researchgate.net Swordfish muscle has been found to contain the highest levels among some tested species, with a concentration of 2.8 nmol/g. researchgate.net In many of these fish, this compound constitutes a significant portion (9–42%) of the total organic selenium. researchgate.net However, it is below detectable levels in the muscle of species like Japanese conger, Japanese anchovy, and chum salmon. researchgate.net
Table 1: this compound Concentration in Various Fish Species
This compound has been identified in various marine mammals and birds, indicating its bioaccumulation through the food chain. cambridge.orguniv-larochelle.fr It has been reported in the liver of dolphins and sea turtles. univ-larochelle.frresearchgate.net Notably, studies on sea turtles have shown that this compound is present in marine species but not in their terrestrial counterparts, further supporting the idea of a marine-based trophic transfer. univ-larochelle.frrsc.org
High concentrations of this compound have been found in seabirds, such as the giant petrel. jst.go.jpuniv-larochelle.fr In these birds, the highest concentrations were observed in the kidneys. jst.go.jpresearchgate.net this compound has also been detected in the skin of beluga whales, a traditional food for Inuit populations. cambridge.orgulaval.caresearchgate.netnih.gov Research indicates that the tail of the beluga whale may contain higher levels of this compound. cdnsciencepub.com
Ichthyological Distribution and Accumulation Patterns (e.g., Tuna, Mackerel, Tilapia)
Identification in Fungi and Microorganisms
While animals accumulate this compound through their diet, the synthesis of this compound is attributed to certain fungi and microorganisms. cambridge.orgwikipedia.orgresearchgate.net It is believed that the biosynthetic pathway for this compound is similar to that of its sulfur analogue, ergothioneine (B1671048), which is produced by various bacteria and fungi. univ-larochelle.fr
Genetically modified fission yeast (Schizosaccharomyces pombe) has been shown to synthesize this compound when cultured in a medium containing a selenium source. jst.go.jp Similarly, species of Aspergillus, such as A. oryzae, A. niger, and A. sojae, can also produce this compound. jst.go.jp More recently, a dedicated enzymatic pathway for this compound production has been identified in bacteria, challenging the earlier theory that it was solely a result of non-specific selenium incorporation during ergothioneine synthesis. cambridge.orgbiorxiv.org The edible mushroom Boletus edulis has also been identified as a significant terrestrial source of this compound, with over 80% of its total selenium content being in this form. jst.go.jpspeciation.net
Tissue-Specific Localization in Non-Human Organisms (e.g., Blood, Hepatopancreas, Spleen, Kidney, Muscle, Brain)
Speciation analysis has revealed that this compound is widely distributed across various tissues in animals, with particularly high concentrations in certain organs. nih.govnih.gov In tuna, the highest concentration is found in the blood. nih.govnih.govebi.ac.uk Other tissues with significant levels include the spleen, hepatopancreas, and heart. jst.go.jpnih.gov As mentioned earlier, there is a marked difference in concentration between the red (dark) and white muscle of tuna. nih.govmdpi.com
In seabirds like the giant petrel, the kidneys show the highest accumulation of this compound. jst.go.jpuniv-larochelle.fr A significant finding in these birds is that this compound constitutes a very high percentage (78–88%) of the total selenium in the brain, suggesting a crucial role in the nervous system. jst.go.jpresearchgate.net In beluga whales, this compound is a major selenium species in the skin. nih.gov Subcellularly, this compound has been found in the cytosolic fraction of erythrocytes and other animal cells. nih.govsemanticscholar.org
Table 2: Tissue-Specific Localization of this compound in Non-Human Organisms
Biosynthetic Pathways and Enzymology
Elucidation of Dedicated Biosynthetic Pathways in Microorganisms
For years, it was thought that selenoneine might be a byproduct of the ergothioneine (B1671048) synthesis pathway, where selenium was non-specifically substituted for sulfur. acs.orgcambridge.org However, groundbreaking research using genome mining strategies has overturned this assumption, revealing a dedicated and widespread biosynthetic pathway for this compound in diverse microorganisms. researchgate.netnih.govtechnologynetworks.com This discovery confirmed that nature has evolved specific machinery for the biosynthesis of selenium-containing small molecules, expanding the known scope of biological selenium utilization. nih.govbiorxiv.org
The dedicated pathway for this compound biosynthesis is encoded by a three-gene cluster, now designated as the sen cluster. researchgate.netbiorxiv.org The identification of this cluster was a pivotal moment in understanding selenium metabolism. acs.orgtechnologynetworks.com It consists of three distinct genes: senA, senB, and senC. biorxiv.orgjst.go.jp
senC : This gene is a homolog of selD, which encodes a selenophosphate synthetase. Its role is to catalyze the first step in the pathway: the ATP-dependent conversion of selenide (B1212193) into selenophosphate (SeP), the activated selenium donor for the subsequent reactions. researchgate.netnih.gov
senB : This gene encodes a novel Se-glycosyltransferase, an enzyme class that had not been previously characterized. It is responsible for the first carbon-selenium (C-Se) bond formation in the pathway. technologynetworks.comresearchgate.net
senA : This gene is a distant homolog of egtB, a key enzyme in ergothioneine biosynthesis. SenA functions as the terminal this compound synthase, catalyzing the second C-Se bond formation. technologynetworks.combiorxiv.orgresearchgate.net
Studies have shown that microorganisms possessing the sen cluster, such as Amycolatopsis palatopharyngis and Variovorax paradoxus, are capable of producing this compound, whereas genetically similar microbes lacking this specific cluster are not, even when they have the genes for ergothioneine synthesis. researchgate.net
| Gene | Encoded Enzyme | Function in this compound Biosynthesis |
| senC | Selenophosphate Synthetase | Activates inorganic selenide to selenophosphate (SeP). |
| senB | Se-glycosyltransferase (Selenosugar Synthase) | Catalyzes the formation of a selenosugar from SeP and a UDP-sugar. |
| senA | This compound Synthase | Catalyzes the transfer of the selenosugar to hercynine (B1221785) to form a selenoxide precursor of this compound. |
The sen pathway is notable for featuring two novel enzymes, SenA and SenB, that catalyze the formation of carbon-selenium bonds, effectively doubling the number of known enzymes with this capability in nature. biorxiv.org
The enzyme SenB is the first characterized selenosugar synthase. acs.org It is a type B glycosyltransferase that utilizes selenophosphate (SeP) as the selenium donor and an activated nucleotide sugar, such as UDP-N-acetylglucosamine (UDP-GlcNAc), as the glycosyl donor. acs.orgnih.gov Through its catalytic action, SenB forges the first C-Se bond, producing a selenosugar intermediate. nih.gov Structural and mutagenesis studies have revealed that SenB possesses a classic two-domain glycosyltransferase fold and that a critical lysine (B10760008) residue (K158) is essential for the cleavage of the Se-P bond, which proceeds via a nucleophilic attack by water. acs.orgresearchgate.net
The enzyme SenA is a non-heme iron sulfoxide (B87167)/selenoxide synthase (NHISS). nih.gov It performs the second and final C-Se bond formation. SenA takes the selenosugar intermediate produced by SenB and catalyzes its oxidative coupling with N-α-trimethyl histidine (hercynine). researchgate.netnih.gov This reaction forms a key intermediate, hercyncyl-SeGlcNAc selenoxide. biorxiv.orgjst.go.jp This selenoxide can then undergo a spontaneous elimination of the sugar moiety, followed by a reduction step, to yield the final product, this compound. nih.gov
A surprising and significant discovery in the elucidation of the sen pathway was the essential role of selenosugar intermediates. researchgate.netnih.govbiorxiv.org These molecules, which are metabolites of selenium species, were not previously implicated as direct precursors in this type of biosynthesis. jst.go.jp
The pathway proceeds as follows:
SenC produces selenophosphate (SeP). researchgate.net
SenB uses SeP and a UDP-sugar (like UDP-GlcNAc) to synthesize a selenosugar (like Se-GlcNAc). researchgate.net
SenA then utilizes this selenosugar as the selenium donor, transferring it to hercynine to create a hercyncyl-selenosugar selenoxide intermediate. researchgate.netbiorxiv.orgjst.go.jp
This intermediate then converts to this compound. biorxiv.org
The use of a selenosugar as a carrier and donor of selenium is a novel strategy in natural product biosynthesis and a key feature that distinguishes this pathway. nih.gov
Enzymatic Mechanisms of Novel Se-Carbon Bond Formation (SenA, SenB)
Artificial and Heterologous Biosynthesis Approaches
While microorganisms have evolved a specific pathway for this compound, researchers have successfully engineered model organisms to produce the compound through artificial means, often by co-opting the machinery of the related ergothioneine pathway.
Scientists have successfully engineered both fission yeast (Schizosaccharomyces pombe) and filamentous fungi (Aspergillus species) for the heterologous production of this compound. epo.orgresearchgate.net In S. pombe, overexpressing the native ergothioneine biosynthesis gene egt1+ and supplementing the culture medium with a selenium source like sodium selenate (B1209512) led to the accumulation of this compound. plos.orgnih.gov Metabolomic analysis of this process suggested the formation of a novel intermediate, hercynylselenocysteine, indicating that under these engineered conditions, the ergothioneine enzymes can utilize selenocysteine (B57510) (formed from the added selenite) as a substrate instead of cysteine. plos.org
Similarly, Aspergillus sojae and Aspergillus oryzae have been transformed to overexpress ergothioneine biosynthesis genes, such as EgtA. epo.orggoogle.com When cultured in a selenium-enriched medium, these engineered strains were also capable of producing this compound, demonstrating the potential of using these industrial fungi as platforms for biotechnological production of the compound. epo.orggoogle.com
In Vitro Reconstitution of Enzymatic Pathways for Research Material Synthesis
The elucidation of the this compound biosynthetic gene cluster (sen) has enabled the in vitro reconstitution of its enzymatic pathway, providing a powerful tool for producing research-grade material and investigating the functions of the individual enzymes involved. biorxiv.orgcambridge.org This approach circumvents the complexities and low yields associated with chemical synthesis or extraction from natural sources. jst.go.jp
The reconstitution of the this compound pathway has been successfully demonstrated using purified enzymes expressed heterologously, most commonly in Escherichia coli. biorxiv.orgdoi.org The core pathway involves a three-enzyme cascade encoded by the sen cluster: SenC, SenB, and SenA. acs.org
The process begins with SenC , a selenophosphate synthetase. It catalyzes the ATP-dependent phosphorylation of a selenium donor, such as sodium selenide (Na₂Se), to produce selenophosphate (SeP). biorxiv.orgnih.gov This initial step is critical as it generates the reactive selenium species required for the subsequent reactions. acs.org
Next, SenB , the first-of-its-kind selenosugar synthase, utilizes the selenophosphate. acs.org It catalyzes the formation of a carbon-selenium bond by transferring the selenium from selenophosphate to a uridine (B1682114) diphosphate (B83284) (UDP)-activated sugar, like UDP-N-acetylglucosamine (UDP-GlcNAc), to form a selenosugar (e.g., SeGlcNAc). acs.orgresearchgate.net This reaction is a key step, marking the incorporation of selenium into an organic scaffold. researchgate.net
The final step is catalyzed by SenA , a homolog of the C-S bond-forming sulfoxide synthase EgtB. biorxiv.org SenA transfers the selenosugar moiety to N-α-trimethyl histidine (TMH), leading to the formation of an oxidative C-Se bond and ultimately yielding this compound. researchgate.netnih.gov The reaction proceeds through a selenoxide intermediate which can then be converted to this compound. biorxiv.orgnih.gov
Researchers have successfully reconstituted this entire pathway in a single reaction vessel, starting from the basic precursors and adding the purified enzymes. biorxiv.org The progress of the reaction and the formation of intermediates and the final product are typically monitored using techniques like high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS). biorxiv.orgnih.gov Control experiments, omitting one component at a time, have definitively confirmed the necessity of each enzyme and substrate in the pathway. biorxiv.org
This in vitro system not only provides a reliable source of this compound for functional and biological studies but also serves as a platform for mechanistic investigations into the novel C-Se bond-forming enzymes, SenA and SenB. biorxiv.org Furthermore, optimization of this reconstituted pathway, for instance, through enzyme engineering or varying substrate analogs, holds potential for enhancing production yields and synthesizing novel selenometabolites for further research. nih.gov
Table 1: Key Enzymes and Reactions in the In Vitro Reconstitution of this compound Biosynthesis
| Enzyme | Protein Family | Substrates | Product | Function |
| SenC | Selenophosphate Synthetase | Sodium Selenide (Na₂Se), ATP | Selenophosphate (SeP) | Generates the active selenium donor. biorxiv.orgacs.org |
| SenB | Se-Glycosyltransferase | Selenophosphate (SeP), UDP-N-acetylglucosamine (UDP-GlcNAc) | N-acetyl-1-seleno-β-D-glucosamine (SeGlcNAc) | Catalyzes the first C-Se bond formation to create a selenosugar. acs.orgresearchgate.net |
| SenA | This compound Synthase (NHISS homolog) | Selenosugar (e.g., SeGlcNAc), N-α-trimethyl histidine (TMH) | This compound | Catalyzes the final C-Se bond formation to produce this compound. biorxiv.orgresearchgate.netnih.gov |
Metabolism and Biotransformation in Biological Systems
Cellular Uptake and Transport Mechanisms
The entry of selenoneine into cells is a regulated process, primarily mediated by a specific transporter protein. This selective uptake is a key determinant of its bioavailability and tissue distribution.
Scientific research has identified the Organic Cation/Carnitine Transporter-1 (OCTN1), also known as the ergothioneine (B1671048) transporter (ETT) or by its gene name SLC22A4, as the principal transporter for this compound. researchgate.netresearchgate.netnih.govnih.govcambridge.org This transporter is responsible for the uptake of this compound into various cells and tissues. researchgate.netcambridge.org Studies using human embryonic kidney (HEK293) cells engineered to overexpress OCTN1 demonstrated significant incorporation of this compound, confirming the transporter's role. researchgate.netnih.gov The OCTN1-mediated transport system is crucial for the accumulation of this compound in specific cells, such as red blood cells, and is involved in its physiological functions, including the detoxification of methylmercury (B97897). researchgate.netresearchgate.netnih.govnih.govwikipedia.org The shared transport mechanism with ergothioneine highlights the structural and functional similarities between these two compounds. researchgate.netnih.govsmolecule.com
The efficiency of this compound transport has been quantified through kinetic studies. In human embryonic kidney (HEK293) cells overexpressing the OCTN1 transporter, the Michaelis-Menten constant (Kₘ) for this compound uptake was determined to be 13.0 µM. nih.govresearchgate.net A similar high-affinity transport was observed in zebrafish blood cells, with a Kₘ of 9.5 µM. nih.govresearchgate.net Another study reported a Kₘ of 18 ± 3 μM for this compound import into human cells via OCTN1, which is similar to that of ergothioneine.
In comparative studies using a Caco-2 intestinal barrier model, this compound was transferred in higher amounts than the inorganic selenium species selenite (B80905), although their transport kinetics were similar. uni-graz.atnih.govuni-graz.at However, Se-methylselenocysteine (MeSeCys) showed the highest permeability across this model. uni-graz.atnih.govuni-graz.at Notably, the transport of this compound was directed towards the basolateral (blood) side, a characteristic not observed for selenite or MeSeCys. uni-graz.atnih.gov In a blood-brain barrier model using primary porcine brain capillary endothelial cells, this compound exhibited the lowest transfer rates compared to selenite and MeSeCys. oup.com
Table 1: Comparative Transport Kinetics of this compound
| Parameter | Cell/Model System | Value/Observation | Reference |
|---|---|---|---|
| Kₘ for Uptake | OCTN1-overexpressing HEK293 cells | 13.0 µM | nih.govresearchgate.net |
| Kₘ for Uptake | Zebrafish blood cells | 9.5 µM | nih.govresearchgate.net |
| Permeability Comparison | Caco-2 intestinal barrier model | MeSeCys > this compound > Selenite | uni-graz.atnih.govuni-graz.at |
| Transport Direction | Caco-2 intestinal barrier model | Directed towards blood side for this compound | uni-graz.atnih.gov |
| Permeability Coefficient (Papp) | Blood-Brain Barrier Model (PBCECs) | 6.7 × 10⁻⁷ cm s⁻¹ | oup.com |
Characterization of Organic Cation/Carnitine Transporter-1 (OCTN1)-Mediated Transport
Metabolic Fates and Derivatives
Following cellular uptake, this compound can undergo metabolic transformations, leading to the formation of derivatives. The primary metabolic pathway identified to date is methylation.
The most prominent metabolic fate of this compound is its conversion to Se-methylthis compound. uni-graz.atresearchgate.netnmrwb.ca This methylated derivative has been identified as a metabolite in the blood and urine of humans and mice following the consumption of this compound-rich foods or purified this compound. uni-graz.atnih.govresearchgate.netnmrwb.canih.govresearchgate.net Studies using stable isotope-labeled (⁷⁶Se) this compound administered to mice confirmed that ⁷⁶Se-labeled Se-methylthis compound was detected in the urine, solidifying its role as a metabolite and an excretory form of this compound. nih.govresearchgate.net Further analysis of organs from mice continuously administered this compound indicated that the methylation process likely occurs in the liver and/or kidneys. researchgate.netnih.govresearchgate.net In Caco-2 intestinal cells, this compound undergoes partial presystemic metabolism to Se-methylthis compound. uni-graz.atnih.gov
While methylation is the primary confirmed metabolic pathway, research into other transformations is ongoing. In its oxidized state, this compound exists as a dimer linked by a diselenide bond. wikipedia.orgresearchgate.net It has been proposed that reduction of this dimer to its monomeric form must occur before methylation can take place. uni-graz.at
Formation and Identification of Se-Methylthis compound as a Metabolite
Comparative Metabolic Dynamics with Other Selenium Species
The metabolism of this compound is distinct from that of other well-studied selenium species like selenomethionine (B1662878), selenocysteine (B57510), and selenite. A critical difference is that this compound does not appear to be a significant precursor for the synthesis of selenoproteins. cambridge.orgmdpi.comnutritionsociety.org Following absorption, most other dietary selenium compounds are transported to the liver and metabolized into a common pool of hydrogen selenide (B1212193) (H₂Se), which is then used to synthesize selenocysteine for incorporation into functional selenoproteins. cambridge.orgresearchgate.netreactome.org In contrast, studies have shown that incubating cells with this compound does not lead to an increase in the activity of selenoproteins like glutathione (B108866) peroxidase (GPX), whereas selenite and selenomethionine do. cambridge.org This indicates that this compound's metabolism does not significantly contribute to the hydrogen selenide pool. researchgate.netcambridge.org Its biological functions are therefore considered to be distinct from those of selenoproteins. mdpi.com
Retention and Accumulation Patterns in Specific Cellular Compartments (e.g., Erythrocytes)
This compound demonstrates a distinct pattern of retention and accumulation within biological systems, with a pronounced affinity for specific cellular compartments, most notably erythrocytes (red blood cells). kyoto-u.ac.jpnih.gov This accumulation is largely attributed to its transport into cells by the organic cation/carnitine transporter 1 (OCTN1), a transporter also responsible for the uptake of ergothioneine. nih.govresearchgate.netnih.gov The expression of OCTN1 on various cells, including erythrocytes, facilitates the uptake and subsequent concentration of this compound from dietary sources. nih.govresearchgate.net
Research indicates that this compound is the predominant chemical form of non-protein-bound selenium in the blood cells of human populations with high fish consumption. nih.govresearchgate.netebi.ac.uk Studies involving these populations have revealed a strong positive correlation between the concentrations of this compound and total selenium in erythrocytes, suggesting that this compound is a primary contributor to the high selenium status in these individuals. researchgate.net
In addition to erythrocytes, this compound also accumulates in other tissues. Animal studies have identified its presence in the liver, kidney, spleen, and muscle tissue following dietary intake. kyoto-u.ac.jpresearchgate.netresearchgate.net Subcellular fractionation analyses have consistently localized this compound to the cytosolic fraction of erythrocytes and other animal cells. nih.govsemanticscholar.org This localization suggests a role as a cytosolic antioxidant, protecting the cell's interior from oxidative damage. nih.govsemanticscholar.org
Detailed Research Findings
Quantitative analysis from various studies highlights the significant accumulation of this compound in different biological samples.
Table 1: this compound Accumulation in Human Erythrocytes
| Population Studied | Sample Type | This compound Concentration | Total Selenium (Se) Concentration |
|---|---|---|---|
| Fish-Eating Japanese Population | Blood Cellular Fraction¹ | 0.212 µg Se/g | 0.510 µg Se/g |
| Hudson Strait Nunavimmiut | Red Blood Cells (RBCs) | 413 µg Se/L (median) | Not specified in this format |
¹Cellular fraction includes erythrocytes, leukocytes, and platelets. ebi.ac.ukresearchgate.net Source: researchgate.netebi.ac.ukresearchgate.net
Table 2: this compound Accumulation in Animal Tissues (Mouse Models)| Mouse Model | Diet | Tissue | This compound Concentration |
|---|---|---|---|
| Fxr-null Mice | This compound-enriched | Liver | >0.64 mg Se/kg |
| Fxr-null Mice (Control) | Standard | Liver | 0.04 mg Se/kg |
| Fxr-null Mice | This compound-enriched | Blood Clot | 0.74 mg Se/kg |
| Fxr-null Mice (Control) | Standard | Blood Clot | <0.01 mg Se/kg |
| ICR Mice | This compound-enriched | Liver | 16.1 ± 3.3 nmol/g |
| ICR Mice | This compound-enriched | Kidney | 13.1 ± 1.9 nmol/g |
Source: nih.govresearchgate.net
These findings underscore the efficient uptake and retention of this compound in specific cells and tissues, particularly erythrocytes, after its ingestion from dietary sources. researchgate.net
Molecular and Cellular Mechanisms of Biological Action
Oxidative Stress Regulation: Mechanistic Investigations
Selenoneine, a selenium-containing analog of ergothioneine (B1671048), demonstrates potent direct radical-scavenging capabilities. jst.go.jpoup.com Its antioxidant activity has been shown to be significantly greater than that of its sulfur-containing counterpart, ergothioneine, and the water-soluble vitamin E analog, Trolox. jst.go.jp Specifically, this compound exhibits a 50% radical scavenging concentration (RS50) of 1.9 µM against 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radicals, a value considerably lower than that of Trolox (880 µM) and ergothioneine (1700 µM), indicating superior radical scavenging efficiency.
Recent studies using electron spin resonance (ESR) spectrometry have confirmed that both the monomer and dimer forms of this compound can directly scavenge hydroxyl radicals (•OH). oup.com The radical scavenging capacity was found to be strongest for the this compound monomer, followed by the dimer, and then ergothioneine. oup.com The mechanism involves the oxidation of this compound to this compound seleninic acid in the presence of hydrogen peroxide (H₂O₂). oup.com This oxidized form can then be reduced back to the this compound monomer by reduced glutathione (B108866) (GSH), suggesting a rapid, repetitive, and non-enzymatic cycle for scavenging hydroxyl radicals. oup.com This contrasts with ergothioneine, which can be irreversibly oxidized to sulfonic acid.
While other selenium compounds like sodium selenite (B80905) and seleno-L-methionine did not show antioxidative properties in several evaluations, this compound's strong radical-scavenging activity against DPPH has been consistently noted. nih.govjst.go.jpsemanticscholar.org This potent antioxidant capacity is a key aspect of its biological function. nih.govresearchgate.netcapes.gov.br
Table 1: Comparative Radical Scavenging Activity
| Antioxidant | 50% Radical Scavenging Concentration (RS50) against DPPH radicals |
|---|---|
| This compound | 1.9 µM |
| Trolox | 880 µM |
| Ergothioneine | 1700 µM |
Data sourced from studies on direct radical scavenging activity.
This compound has been shown to bind to heme proteins, such as hemoglobin and myoglobin (B1173299), protecting them from the auto-oxidation of iron. nih.govsemanticscholar.orgresearchgate.netcapes.gov.brresearchgate.net This interaction is particularly important under hypoxic conditions. nih.govsemanticscholar.org The concentration of this compound in purified myoglobin from bluefin tuna and sperm whale was estimated to have a selenium-to-iron molar ratio of approximately 3:1000. nih.gov In contrast, this compound was not detected in bovine or horse myoglobin, suggesting a specific role in certain marine species. nih.gov
The binding of this compound to the heme moiety helps to suppress the auto-oxidation of heme iron, a process that can lead to the generation of reactive oxygen species and impair the oxygen-carrying capacity of these proteins. jst.go.jp This protective mechanism is considered a significant biological function of this compound, especially in migratory fish that experience varying oxygen levels. jst.go.jp
Direct Radical Scavenging Activity: Comparative Studies with Ergothioneine and Other Antioxidants
Metal Ion Interaction and Detoxification Pathways
Research in zebrafish embryos has provided significant insights into the role of this compound in methylmercury (B97897) (MeHg) detoxification. nih.govnih.gov Studies have demonstrated that this compound can accelerate the excretion and demethylation of MeHg. researchgate.netnih.govnih.govebi.ac.uk This process is mediated by the organic cation/carnitine transporter 1 (OCTN1), which transports both this compound and MeHg. nih.govnih.govnih.gov
In zebrafish embryos exposed to MeHg, the presence of this compound led to a decrease in MeHg accumulation and a reduction in morphological defects and apoptosis. nih.gov Conversely, in OCTN1-deficient embryos, MeHg accumulation was increased, and its excretion and demethylation were reduced. researchgate.netnih.govnih.govebi.ac.uk Similar effects were observed in human embryonic kidney (HEK293) cells overexpressing human OCTN1, where this compound decreased MeHg accumulation. researchgate.netnih.govnih.govebi.ac.uk These findings suggest that the this compound-OCTN1 system plays a crucial role in regulating MeHg detoxification in both fish and human cells. researchgate.netnih.govnih.govebi.ac.uk The proposed mechanism involves the formation of exosomal secretion vesicles, which may be responsible for the excretion and demethylation of MeHg. nih.govnih.gov
Table 2: this compound and Methylmercury Interaction in Zebrafish Embryos
| Condition | Methylmercury (MeHg) Accumulation | MeHg Excretion and Demethylation |
|---|---|---|
| This compound Exposure | Decreased | Enhanced |
| OCTN1 Deficiency | Increased | Decreased |
Based on findings from zebrafish embryo studies.
The interaction between mercury and selenium is characterized by a very high affinity, leading to the formation of biologically inactive mercury-selenium complexes. researchgate.netresearchgate.net It is proposed that this compound plays a role in the detoxification of MeHg through its demethylation, which ultimately leads to the formation of stable inorganic mercury selenide (B1212193) (Hg-Se) complexes. cambridge.org
While a direct this compound-MeHg complex has been hypothesized, it is thought to be biologically unstable and readily decomposes. nih.gov This decomposition may lead to the formation of mercury selenide (HgSe), which has been found in the liver of marine mammals and is considered an end-product of MeHg detoxification. nih.gov The formation of these insoluble mercury-selenides effectively sequesters mercury, reducing its biological availability and toxicity. researchgate.netresearchgate.net However, this sequestration also makes selenium unavailable for its other biological functions, such as its role in selenoproteins. researchgate.net
Methylmercury Detoxification Mechanisms: Chelation, Demethylation, and Excretion in Model Organisms (e.g., Zebrafish)
Enzymatic Modulation and Inhibition Studies
Recent studies have revealed that this compound can modulate the activity of certain enzymes. It has been shown to inhibit the activity of angiotensin-converting enzyme (ACE), a key enzyme in blood pressure regulation. wikipedia.orgresearchgate.netresearchgate.net Kinetic analyses suggest that this compound acts as a competitive inhibitor of ACE, likely by binding to the zinc ion in the enzyme's active center. researchgate.netkyoto-u.ac.jp
Furthermore, this compound has been found to inhibit tyrosinase, an enzyme involved in melanin (B1238610) synthesis. researchgate.netkyoto-u.ac.jp In silico docking simulations support a mechanism where this compound chelates the copper ions in the active site of tyrosinase, thereby preventing its interaction with its substrate, L-DOPA. researchgate.net These findings suggest that this compound's biological activities extend beyond its antioxidant and detoxification roles to include the direct modulation of metalloenzyme function. kyoto-u.ac.jp
Tyrosinase Inhibition: Proposed Mechanism of Copper Chelation
This compound has been identified as an inhibitor of tyrosinase, a key metalloenzyme in the melanin biosynthesis pathway. kyoto-u.ac.jp The proposed mechanism for this inhibition centers on the chelation of copper ions essential for the enzyme's catalytic activity. kyoto-u.ac.jpresearchgate.net Tyrosinase contains two copper ions within its active site, which are crucial for catalyzing the hydroxylation of tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone. kyoto-u.ac.jp
Research, including both cellular and purified enzyme assays, has demonstrated that this compound effectively inhibits tyrosinase activity. researchgate.net In studies with murine B16 melanoma cells, 1.0 μM of this compound reduced melanin content to 46.5% of the control and suppressed cellular tyrosinase activity. researchgate.net Similarly, in 3D-cultured human melanocytes, melanin accumulation was decreased to 39.7% and 23.0% by 1.0 μM and 5.0 μM of this compound, respectively. researchgate.net
The hypothesis that this compound's inhibitory action is due to metal binding is supported by its known ability to interact with other metal ions, such as zinc in angiotensin-converting enzyme. researchgate.net To investigate the specific interaction with tyrosinase, in silico docking simulation studies have been conducted. kyoto-u.ac.jpresearchgate.net These simulations support a molecular mechanism where this compound directly chelates the copper ions in the active center of tyrosinase. researchgate.netscholarhub.vn This binding is thought to physically prevent the substrate, L-DOPA, from accessing the active site, thereby inhibiting the enzymatic reaction and suppressing melanin synthesis. researchgate.net The ability of low molecular weight compounds that are reactive to metal ions to inhibit tyrosinase activity is a recognized phenomenon, with compounds like kojic acid acting through a similar copper-chelating mechanism. kyoto-u.ac.jpd-nb.info
Table 1: Effect of this compound on Melanin Synthesis and Tyrosinase Activity
| Cell Model | This compound Concentration | Effect on Melanin Content (% of Control) | Reference |
|---|---|---|---|
| Murine B16 Melanoma Cells | 1.0 µM | 46.5% | researchgate.net |
| 3D-Cultured Human Melanocytes | 1.0 µM | 39.7% | researchgate.net |
| 5.0 µM | 23.0% | researchgate.net |
Angiotensin-Converting Enzyme (ACE) Inhibition: Investigation of Zinc Binding
This compound demonstrates significant inhibitory activity against angiotensin-converting enzyme (ACE), a zinc-containing metalloprotease critical in blood pressure regulation. researchgate.netfao.org ACE activity was found to be strongly inhibited by this compound. researchgate.net The mechanism of this action has been elucidated through enzyme kinetics analysis, which suggests that this compound functions as a competitive inhibitor. researchgate.netfao.orgjst.go.jp
This competitive inhibition is attributed to the binding of this compound to the zinc ion (Zn²⁺) located in the active center of ACE. researchgate.netjst.go.jp In silico molecular docking simulations have further supported this hypothesis, indicating an interaction between this compound and the catalytic zinc ion. jst.go.jp However, it is noteworthy that the selenium atom of this compound does not appear to interact directly with the zinc ion, a distinction from other ACE inhibitors like captopril, whose thiol group binds to the zinc. jst.go.jp Instead, it is proposed that the selenoxo group of the this compound molecule is involved in the binding to the zinc ion. This interaction effectively blocks the active site, preventing the enzyme from converting angiotensin I to angiotensin II. researchgate.net
Table 2: this compound as an ACE Inhibitor
| Enzyme | Inhibitor | Proposed Mechanism | Key Interaction | Reference |
|---|---|---|---|---|
| Angiotensin-Converting Enzyme (ACE) | This compound | Competitive Inhibition | Binding to the zinc ion in the active center. | researchgate.netfao.orgjst.go.jp |
Interplay with Cellular Selenium Homeostasis and Selenoprotein Synthesis Pathways
Despite being a significant selenium-containing compound found in certain foods, this compound appears to have a distinct metabolic fate compared to other dietary selenium forms and does not directly contribute to the synthesis of selenoproteins. foodandnutritionresearch.netcambridge.orgresearchgate.net The biological functions of selenium are primarily carried out by selenoproteins, which incorporate selenium as the amino acid selenocysteine (B57510). nih.govicm.edu.pl The synthesis of these proteins depends on a complex metabolic pathway where various dietary selenium compounds, such as selenite and selenomethionine (B1662878), are metabolized to a central intermediate, hydrogen selenide (H₂Se). cambridge.orgcambridge.org This hydrogen selenide is then used to synthesize selenocysteine, which is subsequently incorporated into nascent selenoproteins. cambridge.orgcambridge.org
Current evidence indicates that this compound does not follow this established metabolic pathway. cambridge.org Studies using cell models have shown that while this compound is efficiently taken up by cells like Caco-2 and HepG2, it does not serve as a selenium source for selenoprotein synthesis. researchgate.netcambridge.org For instance, incubation of cells with this compound did not lead to an increase in the expression or activity of key selenoproteins like glutathione peroxidase (GPx) or the secretion of Selenoprotein P (SELENOP), the primary selenium transport protein. researchgate.netmdpi.com This is in stark contrast to reference selenium compounds like selenite and selenomethionine, which do induce increased selenoprotein activity. cambridge.org
Therefore, this compound is not readily metabolized to hydrogen selenide and does not contribute to the "regulated body pool of selenium" required for selenoprotein production. foodandnutritionresearch.netcambridge.org Its metabolism appears to be separate, with one identified pathway involving methylation to Se-methylthis compound. uni-graz.atnih.gov This distinct metabolic behavior suggests that while this compound is bioavailable, its biological roles, such as antioxidant activity and enzyme inhibition, are likely due to the functions of the intact molecule itself, rather than by acting as a selenium donor for the selenoproteome. cambridge.orgresearchgate.net Consequently, total selenium levels in blood or tissues of populations with high this compound intake may not accurately reflect their functional selenium status for selenoprotein synthesis. cambridge.org
Analytical Methodologies for Selenoneine Research
Extraction and Purification Techniques from Biological Matrices
The effective extraction and purification of selenoneine from biological sources are critical preliminary steps for its accurate analysis. The choice of method depends on the matrix and the subsequent analytical technique. Initial procedures often involve cell lysis, followed by solvent extraction and purification to remove interfering substances like proteins and lipids.
For animal tissues, a common approach involves homogenization in acetonitrile (B52724), often supplemented with a reducing agent like dithiothreitol (B142953) (DTT), which is highly reactive with thiol groups and is thought to efficiently extract this compound. nih.govoup.com Following homogenization, centrifugation is used to separate the supernatant, which is then concentrated. nih.gov For human blood cells, a simpler method involving lysis with cold water followed by centrifugal filtration using a molecular weight cut-off filter (e.g., 3000 Da) has been employed to separate this compound from larger proteins. rsc.orguni-graz.at In genetically modified yeast, which can be used for biosynthesis, this compound has been extracted using solvents like methanol (B129727) or boiling water. jst.go.jpresearchgate.net
Purification of the extract is typically achieved through various chromatographic techniques. google.com Methods include solid-phase extraction (SPE), gel filtration chromatography, and preparative high-performance liquid chromatography (HPLC), often using reversed-phase columns like C18. nih.govjst.go.jppsu.edu
Table 1: Summary of this compound Extraction and Purification Methods
| Biological Matrix | Extraction Method | Purification Technique(s) | Reference(s) |
|---|---|---|---|
| Tuna Blood | Homogenization in acetonitrile with dithiothreitol (DTT). | Centrifugation, C-18 reverse phase HPLC, gel filtration chromatography. | nih.gov |
| Seafood Products | Sonication and incubation in a DTT solution. | Liquid chromatography–inductively coupled plasma mass spectrometry (LC-ICP-MS) analysis. | oup.com |
| Human Blood Cells | Lysis with cold water. | Cut-off filtration (3000 Da molecular weight cut-off). | rsc.orguni-graz.at |
| Fission Yeast (S. pombe) | Extraction with cold methanol or boiling water. | Preparative reversed-phase HPLC, use of a pentabromobenzyl column to separate from ergothioneine (B1671048). | jst.go.jpresearchgate.net |
| Fungal Cells | Heat treatment, ultrasonication, or enzymatic lysis. | Centrifugation, filtration, ultrafiltration, various chromatography methods (adsorption, ion exchange, reversed-phase). | google.com |
Advanced Selenium Speciation Analysis
Speciation analysis, which involves identifying and quantifying the individual chemical forms of an element, is essential for this compound research. This requires coupling high-resolution separation techniques with highly sensitive, element-specific detectors.
HPLC-ICP-MS is a cornerstone technique for selenium speciation analysis. spectroscopyonline.comingeniatrics.com In this setup, HPLC separates the different selenium compounds in an extract based on their physicochemical properties. nih.gov The eluent from the HPLC column is then introduced into an ICP-MS system, which uses a high-temperature plasma to atomize and ionize all molecules. The mass spectrometer then detects selenium isotopes (e.g., ⁸²Se or ⁷⁸Se) with high sensitivity and specificity, allowing for the quantification of selenium in each separated peak. nih.govpsu.edu This method has been successfully used to develop speciation analysis for organic selenium in animal tissues and to determine this compound content in various seafood. nih.govoup.comoup.com
While highly sensitive, ICP-MS can suffer from spectral interferences where polyatomic ions formed in the plasma have the same mass-to-charge ratio as the target analyte isotope. For selenium and its sulfur-analogue ergothioneine, these interferences can hamper simultaneous determination. rsc.org LC-ICP-Triple Quadrupole-MS (LC-ICP-QQQ-MS) overcomes this challenge by using a reaction/collision cell between two quadrupoles. rsc.orgresearchgate.net For this compound analysis, oxygen gas can be introduced into the cell. Oxygen reacts with the interfering ions, changing their mass, while the target selenium and sulfur isotopes are allowed to pass through to the second quadrupole for detection, effectively removing the interference. rsc.orgresearchgate.net This approach has enabled the simultaneous quantitative determination of this compound and ergothioneine in complex biological samples like human blood cells. rsc.org
For the highest accuracy and precision in quantification, isotope dilution (ID) analysis is the gold standard. nih.gov ID-LC-MS/MS has been developed for the simultaneous and specific quantification of this compound and its metabolites in human blood. nih.govresearchgate.net The method involves "spiking" the sample with a known amount of a stable, isotopically labeled version of the analyte, such as ⁷⁷Se-labeled this compound, which serves as an internal standard. nih.govresearchgate.net During analysis, the mass spectrometer measures the ratio of the naturally abundant analyte to the labeled standard. Because the standard and analyte behave almost identically during extraction, separation, and ionization, this ratio allows for a very precise calculation of the original concentration, correcting for sample loss and matrix effects. nih.govresearchgate.net
While ICP-MS is ideal for element-specific quantification, it destroys the molecule. To identify a novel compound and elucidate its structure, a "soft" ionization technique like Electrospray Ionization (ESI) is required. speciation.net ESI allows large, non-volatile molecules to be transferred into the gas phase as intact ions, preserving their molecular structure. speciation.net When coupled with a high-resolution mass spectrometer (HR-MS) like a time-of-flight (TOF) or Orbitrap analyzer, this technique provides the exact mass of the molecular ion with high precision. jst.go.jpuni-graz.at It was HR-ESI-MS that was instrumental in the initial identification of this compound, determining its molecular formula (C₁₈H₂₉N₆O₄Se₂) by matching the exact mass and confirming the presence of two selenium atoms by observing the characteristic selenium isotopic pattern. nih.govjst.go.jp
Table 2: Comparison of Advanced Analytical Techniques for this compound Research
| Technique | Primary Application | Key Features | Reference(s) |
|---|---|---|---|
| HPLC-ICP-MS | Selenium speciation and quantification. | Couples HPLC separation with element-specific detection. Highly sensitive for total selenium in a separated fraction. | nih.govspectroscopyonline.comingeniatrics.com |
| LC-ICP-QQQ-MS | Interference-free quantification. | Uses a reaction cell (e.g., with O₂) to remove polyatomic interferences, enabling simultaneous analysis of Se and S analogues. | rsc.orgresearchgate.netresearchgate.net |
| ID-LC-MS/MS | High-precision quantification. | Uses a stable isotope-labeled internal standard to correct for matrix effects and sample loss, providing high accuracy. | nih.govnih.govresearchgate.net |
| ESI-HR-MS | Structural elucidation and identification. | Soft ionization preserves the molecular ion; high resolution provides exact mass for molecular formula determination and structural confirmation via fragmentation. | nih.govjst.go.jpspeciation.net |
Isotope Dilution Liquid Chromatography Tandem Mass Spectrometry (ID-LC-MS/MS) for Precise Quantification
Chromatographic Separation and Detection Optimization Strategies
Optimizing the separation of this compound from a complex mixture of biomolecules is crucial for accurate analysis. The primary challenge is often separating it from its structurally similar sulfur analogue, ergothioneine, as well as other selenium-containing compounds. researchgate.netnmrwb.ca
Several strategies are employed:
Column Chemistry: Different stationary phases are used to exploit varying chemical interactions. Reversed-phase chromatography (e.g., using C18 columns) is common, separating compounds based on hydrophobicity. rsc.orgnih.gov For separating the highly polar this compound monomer from ergothioneine, a novel method using a pentabromobenzyl column, which relies on London dispersion force interactions, has been successfully developed. researchgate.net Size-exclusion chromatography (SEC) has also been used to separate this compound based on molecular size. nih.gov
Mobile Phase Composition: Adjusting the mobile phase is a key tool for optimizing selectivity. libretexts.org This includes changing the pH, the solvent strength, or adding ion-pairing agents or buffers like ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297). nih.govnih.gov
Gradient Elution: Instead of using a constant mobile phase composition (isocratic elution), a gradient elution can be used where the solvent strength is changed over the course of the separation. libretexts.org This allows for the effective separation of compounds with a wide range of polarities, improving resolution and reducing analysis time.
By systematically optimizing these chromatographic parameters, researchers can achieve baseline separation of this compound from potential interferences, ensuring reliable identification and quantification. nmrwb.calibretexts.org
Sample Preparation Protocols for Accurate Quantification and Speciation
The accurate quantification and speciation of this compound in biological and environmental samples present significant analytical challenges. These challenges stem from the compound's typically low concentrations, its presence within complex biological matrices, and its potential for oxidative instability. nih.govpsu.edu Consequently, the development of robust sample preparation protocols is a critical step that dictates the reliability of subsequent analytical measurements. nih.gov The primary objectives of these protocols are to efficiently extract this compound from the sample matrix, ensure its stability throughout the process, and remove interfering components that could compromise chromatographic separation and detection. uni-corvinus.hu
Extraction Methodologies
The choice of an appropriate extraction method is highly dependent on the sample matrix and the chemical form of this compound. nih.gov Researchers have explored a range of techniques from simple aqueous extractions to more complex enzymatic digestions to liberate this compound from tissues and cells.
Aqueous and Buffer-Based Extraction: Simple extraction with water or aqueous buffers is a common first approach. For instance, this compound has been extracted from tuna muscle and human blood cells using water. uni-graz.atuni-graz.at To improve extraction efficiency and maintain pH, various buffers are employed. A study on fish and fish-derived products found that simple aqueous extraction using 100 mmol L⁻¹ ammonium acetate or ammonium formate as the extractant achieved the best extraction efficiencies, at 106 ± 3% and 104 ± 5%, respectively. acs.org Similarly, 100 mM ammonium formate buffer has been used to homogenize zebrafish embryo tissues for this compound analysis. nih.gov
Enzymatic Hydrolysis: For this compound that may be bound to or trapped within protein structures, enzymatic hydrolysis is necessary to release the molecule into the extract. mdpi.comresearchgate.net This approach is common for tissue samples. Various enzymes and enzyme cocktails have been utilized, including protease, proteinase K, and mixtures of protease and lipase. nih.govmdpi.com In a study on lamb tissues, a solution of 0.5% protease/lipase in water was selected as the optimal extraction medium based on extraction efficiency results. nih.govmdpi.com
Use of Reducing Agents: this compound can exist in a reduced monomeric form or an oxidized dimeric form. nih.gov To ensure accurate quantification of the total this compound and to improve extraction, reducing agents are often incorporated into the preparation protocol.
Dithiothreitol (DTT): In the analysis of tuna muscle, extraction with 1,4-dithiothreitol (DTT) yielded better extraction efficiencies than water alone, particularly for samples that had been previously frozen. uni-graz.at DTT is also used to reduce the oxidized dimeric form of this compound back to its monomeric state for analysis. nih.gov
Tris(2-carboxyethyl)phosphine (TCEP): TCEP has been used as a reducing agent added to the mobile phase in HPLC systems to ensure this compound remains in its reduced form during chromatographic separation. uni-graz.at
The following table summarizes various extraction protocols applied to different biological samples for this compound analysis.
Table 1: Comparison of Extraction Protocols for this compound Analysis| Sample Matrix | Extraction Method | Key Findings & Efficiency | Source |
|---|---|---|---|
| Tuna Muscle | Water vs. 1,4-dithiothreitol (DTT) | DTT extraction resulted in better efficiencies, especially for frozen samples. | uni-graz.at |
| Fish Muscle & Roe | Aqueous extraction with 100 mmol L⁻¹ ammonium acetate or ammonium formate | Best extraction efficiency achieved (106 ± 3% and 104 ± 5%). | acs.org |
| Lamb Tissues (Liver, Muscle, Heart) | 0.5% protease/lipase in water | Selected as the most efficient method compared to 1% SDS or water alone. | nih.govmdpi.com |
| Human Blood Cells | Lysis with cold water | Simple lysis followed by cut-off filtration was used for sample cleanup. | uni-graz.at |
| Zebrafish Embryos | Homogenization in 100 mM ammonium formate buffer with 0.1% (w/v) Igepal CA-630 | Effective for homogenizing tissues for subsequent analysis. | nih.gov |
Sample Cleanup and Stability
Following extraction, sample cleanup is often necessary to remove matrix components like proteins and salts that can interfere with HPLC-ICP-MS or LC-MS/MS analysis. psu.edu Furthermore, ensuring the stability of this compound during storage and analysis is paramount.
Cleanup Techniques:
Centrifugal Filtration: A common and straightforward method for deproteinization involves ultrafiltration. For human blood cell lysates, cut-off filtration using 3,000 Da molecular weight cut-off (MWCO) filters is performed to separate low molecular weight compounds like this compound from larger proteins. uni-graz.at
Solid Phase Extraction (SPE): SPE can be used for sample purification and preconcentration, which is particularly useful when analyzing samples with very low this compound levels, such as human urine. psu.edu
Stability and Derivatization: The stability of this compound is a critical consideration. Studies have shown that storage conditions can impact the quantifiable amount of the compound. For example, storing freeze-dried or frozen (-20°C) tuna muscle led to decreases in extractable this compound, highlighting the recommendation to use fresh samples whenever possible. uni-graz.at
When immediate analysis is not feasible, specific stabilization procedures are required. A highly effective method involves reduction followed by derivatization:
Reduction: The sample extract is treated with a reducing agent like DTT or TCEP to ensure all this compound is in its reduced, monomeric form. uni-graz.atuni-graz.at
Derivatization: The reduced this compound is then derivatized, typically through alkylation. Iodoacetamide (IAM) is frequently used for this purpose, as it reacts with the selenol group of this compound. psu.eduuni-graz.at This derivatization blocks the reactive group, preventing re-oxidation and stabilizing the compound for storage and later analysis. uni-graz.at This procedure of reduction with DTT and subsequent derivatization with IAM was found to be the most suitable method for preserving this compound in fish extracts stored at -20°C. uni-graz.at
The table below outlines protocols focused on the stabilization and cleanup of this compound samples.
Table 2: Protocols for this compound Stabilization and Sample Cleanup| Protocol Step | Reagent/Method | Purpose | Target Matrix | Source |
|---|---|---|---|---|
| Cleanup | Cut-off Filtration (3,000 Da MWCO) | Remove high molecular weight proteins. | Human Blood Cell Lysates | uni-graz.at |
| Cleanup | Solid Phase Extraction (SPE) | Purify and preconcentrate the analyte. | Human Urine | psu.edu |
| Stabilization | Reduction with DTT followed by Derivatization with Iodoacetamide (IAM) | Preserve this compound for later determination, especially during frozen storage. | Fish Extracts | uni-graz.at |
| Stabilization | Addition of TCEP to HPLC mobile phase | Maintain this compound in its reduced state during chromatographic analysis. | Human Blood Cell Lysates | uni-graz.at |
Theoretical Models and Computational Approaches in Selenoneine Research
In Silico Docking Simulations for Ligand-Enzyme Interactions
In silico molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme), in order to form a stable complex. nih.govmdpi.com This method is crucial for understanding the basis of molecular recognition, such as how an enzyme selectively binds its substrate. In selenoneine research, docking simulations have been applied to elucidate the interactions between the enzymes of the biosynthetic pathway and their respective ligands.
A key example involves SenB, the Se-glycosyltransferase responsible for synthesizing a selenosugar intermediate. nih.govacs.org To understand how SenB binds its substrates, researchers have employed molecular docking. After simulating a catalytically active, "closed" conformation of the enzyme, substrates were sequentially docked into the active site. acs.org These simulations provide a static snapshot of the likely binding modes, revealing critical amino acid residues that interact with the ligands.
Post-docking analysis helps to evaluate the binding affinities and examine the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand within the enzyme's active site. nih.govanimbiosci.org For instance, docking studies with SenB helped to model how the enzyme accommodates its substrates, UDP-GlcNAc (uridine diphosphate (B83284) N-acetylglucosamine) and selenophosphate (SeP). nih.gov The models suggested that specific conformational dynamics in SenB might give its N-terminal domain a more significant role in nucleotide sugar binding compared to other similar glycosyltransferases. nih.gov While docking provides invaluable static models of these interactions, it is often complemented by more dynamic methods to understand the complete process of substrate binding and catalysis. animbiosci.org
| Enzyme | Ligand(s) | Purpose of Docking Simulation | Key Findings |
| SenB | UDP, SeP | To investigate the mode of ligand binding in a simulated catalytically active conformation. nih.govacs.org | Revealed potential binding sites and suggested that NTD rotation is necessary for substrate binding contacts. nih.gov |
| SenB | UDP-GlcNAc | To understand substrate recognition and binding within the interdomain cleft. nih.gov | Docking into a "closed" SenB structure helped model the sequential binding of substrates. acs.org |
Molecular Dynamics Simulations to Elucidate Conformational Changes
While molecular docking provides a static view, molecular dynamics (MD) simulations offer a dynamic perspective, revealing how proteins and enzymes move and change shape over time. mdpi.com These simulations are critical for understanding the flexibility of enzymes and the conformational changes induced by ligand binding. mdpi.comfrontiersin.org In the context of this compound biosynthesis, MD simulations have been essential for characterizing the dynamic behavior of the enzyme SenB. nih.govacs.org
Studies combining structural biology techniques with MD simulations have shown that SenB undergoes significant substrate-induced conformational changes. nih.govacs.org Upon binding of the substrate UDP-GlcNAc, SenB transitions to a more compact, closed conformation. nih.govx-mol.net MD simulations helped to quantify these changes, revealing a rotational reorientation of the enzyme's N-terminal domain (NTD) by approximately 22 degrees. nih.gov This movement is crucial as it closes the large interdomain cleft, which in turn is hypothesized to create the binding site for the second substrate, selenophosphate. nih.gov
Complementary experimental techniques support these computational findings. Circular dichroism (CD) spectroscopy indicated an estimated 7.6% increase in the α-helical content of SenB upon substrate binding, which is attributed to the ordering of previously unstructured loops at the domain interface. nih.govacs.org Furthermore, small-angle X-ray scattering (SAXS) measurements confirmed a physical change, showing a decrease in both the radius of gyration (Rg) by ~1.1 Å and the maximum diameter (Dmax) by 10 Å when UDP-GlcNAc is bound. nih.gov These findings from MD simulations and other methods provide a detailed model where substrate binding triggers a cascade of conformational changes essential for catalysis. nih.govlasalle.mx
| Enzyme | Event | Conformational Change | Method of Observation |
| SenB | UDP-GlcNAc Binding | Increase in α-helicity (~7.6%) | Circular Dichroism (CD) Spectroscopy nih.govacs.org |
| SenB | UDP-GlcNAc Binding | Decrease in Radius of Gyration (Rg) by ~1.1 Å | Small-Angle X-ray Scattering (SAXS) nih.gov |
| SenB | UDP-GlcNAc Binding | Rotational reorientation of the N-terminal domain (~22°) | Molecular Dynamics (MD) Simulation nih.gov |
| SenB | Ligand Binding | Transition to a more globular, closed conformation | MD Simulations, SAXS, CD Spectroscopy nih.gov |
Bioinformatic Strategies for Gene Cluster Identification
Bioinformatics has been the cornerstone of discovery in this compound research, enabling the identification of the genetic blueprint for its synthesis. The breakthrough came from a genome-mining strategy designed to find genes responsible for making selenium-containing small molecules. researchgate.nettechnologynetworks.com Researchers hypothesized that the biosynthetic gene cluster (BGC) for a selenometabolite would likely include a gene for selenium incorporation. technologynetworks.com
The search focused on finding genes that were consistently located near selD in various microbial genomes. technologynetworks.comnih.gov The selD gene is known to encode selenophosphate synthetase, the enzyme that produces selenophosphate (SeP), which is the first step in all known biological selenium pathways. nih.gov This bioinformatic search against the NCBI database successfully identified a conserved three-gene cluster, dubbed the 'sen' cluster, in diverse microorganisms. technologynetworks.comnih.gov
The sen cluster was found to contain:
senA : A homolog of egtB, which encodes the enzyme SenA (this compound synthase). researchgate.net
senB : A gene from a previously uncharacterized superfamily, encoding SenB (selenosugar synthase). researchgate.nettechnologynetworks.com
senC : A homolog of selD, encoding a specific selenophosphate synthetase. researchgate.net
This genome-mining approach not only predicted the existence of the pathway but also identified the specific microorganisms that could produce this compound. researchgate.net Subsequent experimental work, where the genes were expressed in Escherichia coli, confirmed that this cluster was indeed responsible for this compound production, validating the power of the bioinformatic strategy. technologynetworks.com
| Gene | Encoded Protein | Proposed Function in Pathway | Bioinformatic Clue |
| senA | This compound synthase | Catalyzes C-Se bond formation to transform hercynine (B1221785) into this compound. nih.gov | Homology to EgtB, an enzyme in ergothioneine (B1671048) biosynthesis. researchgate.net |
| senB | Selenosugar synthase | Synthesizes a selenosugar intermediate. researchgate.nettechnologynetworks.com | Co-localized with selD; no significant homology to known proteins. researchgate.net |
| senC | Selenophosphate synthetase | Generates selenophosphate (SeP) from selenite (B80905). nih.gov | Homology to selD, the universal selenium-incorporating enzyme. nih.govresearchgate.net |
Predictive Models for Novel Selenometabolite Discovery
The successful identification of the sen gene cluster has provided a blueprint for the discovery of other novel selenometabolites. researchgate.netbiorxiv.org The realization that selenium utilization in biology extends beyond proteins and nucleic acids to small molecules has opened up a new field of study. researchgate.net Predictive models, largely based on bioinformatic search strategies, are now being developed to chart this expanded selenometabolome. biorxiv.orgresearchgate.net
These predictive strategies leverage the genetic and enzymatic information gleaned from the this compound pathway. biorxiv.org One approach involves searching for gene clusters that resemble the sen BGC, for instance, by looking for clusters that contain a selenosugar synthesis cassette (senB and senC) alongside other enzymes. biorxiv.org Another strategy is to use the amino acid sequences of the novel C-Se bond-forming enzymes, SenA and SenB, as bait in bioinformatic searches to find related enzymes that might be involved in new pathways. technologynetworks.com
This approach has already borne fruit with the discovery of ovoselenol, another selenium-containing antioxidant. biorxiv.orgresearchgate.net Researchers used a bioinformatic search strategy based on mapping composite active site motifs of a broad class of metalloenzymes to predict which ones might be involved in selenometabolite biosynthesis. biorxiv.orgresearchgate.net This led to the identification of an enzyme that forms a C-Se bond with histidine, giving rise to ovoselenol. biorxiv.org The genomic context of this new enzyme revealed similarities to the sen cluster, including the presence of senB and senC homologs. biorxiv.org Such predictive models, which combine genome mining with knowledge of enzymatic function, are crucial for uncovering the full diversity of selenium-containing natural products. jadbio.combizzabo.com
Future Directions and Research Imperatives
Further Elucidation of Selenoneine Biosynthetic and Metabolic Pathways in Diverse Organisms
While significant progress has been made in identifying a dedicated biosynthetic pathway for this compound in certain microorganisms, a comprehensive understanding across a wider range of organisms is lacking. Initially, it was thought that this compound might be formed by the non-specific incorporation of selenium into the well-established ergothioneine (B1671048) biosynthetic pathway. researchgate.net However, recent research has uncovered a specific three-gene cluster (sen) responsible for its synthesis in various bacteria. researchgate.netnih.govdntb.gov.uabiorxiv.org
This dedicated pathway involves a series of enzymatic reactions that are distinct from sulfur-utilizing pathways. biorxiv.org The key enzymes and steps identified are:
SenC : A homolog of the selenophosphate synthetase SelD, which catalyzes the ATP-dependent phosphorylation of a selenium source (likely selenide) to produce selenophosphate. nih.gov
SenB : A novel selenosugar synthase that catalyzes the formation of a carbon-selenium (C-Se) bond between selenophosphate and a sugar like UDP-glucose, resulting in a selenosugar intermediate. biorxiv.orgnih.gov This was a pivotal discovery, identifying the first biosynthetic pathway for a selenosugar. dntb.gov.uabiorxiv.org
SenA : A non-heme iron enzyme that couples the selenosugar intermediate with hercynine (B1221785) (a precursor derived from histidine) to form a selenoxide intermediate. nih.gov This intermediate then spontaneously eliminates to yield this compound. biorxiv.orgnih.gov The characterization of SenA and SenB effectively doubled the number of known C-Se bond-forming enzymes in nature. biorxiv.org
Future research must focus on the diversity of these pathways. It is crucial to investigate whether this three-enzyme system is the sole mechanism for this compound biosynthesis or if alternative or convergent pathways exist in other organisms, such as fungi or marine invertebrates. For instance, the edible mushroom Boletus edulis contains significant levels of this compound, suggesting it possesses a biosynthetic capability that warrants investigation. jst.go.jp Furthermore, the metabolism of this compound in animals, which are thought to acquire it through their diet, is a critical area for exploration. jst.go.jpresearchgate.net Understanding how this compound is absorbed, distributed, and eventually catabolized will provide vital insights into its physiological roles.
| Enzyme | Function in this compound Biosynthesis | Key Intermediate |
| SenC | Selenophosphate Synthetase | Selenophosphate |
| SenB | Selenosugar Synthase | Selenosugar |
| SenA | C-Se Bond Formation | Selenoxide Intermediate |
Discovery and Comprehensive Characterization of Additional this compound-Related Compounds
The identification of this compound, the selenium analog of ergothioneine, has expanded the known selenometabolome. nih.govmdpi.com The initial discovery in tuna blood identified the compound in its oxidized dimeric form. nih.gov Subsequent research has focused on the monomer, which exists in a selenol/selenone tautomeric equilibrium, contributing to its unique redox properties. researchgate.net
Beyond this compound itself, research has begun to uncover related compounds. A key biosynthetic intermediate, a selenosugar, was identified during the elucidation of the sen pathway. nih.govbiorxiv.org Additionally, a metabolite, Se-methylthis compound, has been detected in human urine and blood, suggesting a specific metabolic fate for this compound in humans. researchgate.netacs.org Recently, a new selenometabolite named ovoselenol was discovered through bioinformatics strategies targeting enzymes similar to those in the this compound pathway, indicating that other selenium-containing small molecules await discovery. nih.gov
The imperative now is to systematically search for and characterize other natural analogs and derivatives of this compound. This includes searching for variations in the core histidine structure, different alkylation patterns on the nitrogen, or alternative selenium oxidation states. Comprehensive characterization using techniques like high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy will be essential. nih.gov Identifying these new compounds will broaden our understanding of selenium's role in secondary metabolism and may reveal novel biological activities. nih.gov
| Compound | Description | Significance |
| This compound Dimer | Oxidized form initially isolated from tuna. nih.gov | Stable form, important for initial identification. |
| Selenosugar | Biosynthetic intermediate in the sen pathway. nih.govbiorxiv.org | First identified biosynthetic precursor to this compound. |
| Se-methylthis compound | Metabolite found in human blood and urine. researchgate.netacs.org | Indicates a specific metabolic pathway in humans. |
| Ovoselenol | A newly discovered selenometabolite. nih.gov | Suggests a broader family of yet-unknown selenometabolites. |
Development of Scalable and Sustainable Production Methods for Research and Application
The limited availability of pure this compound is a major bottleneck for in-depth biological research and the exploration of its potential applications. The natural sources, such as bluefin tuna, are not viable for large-scale extraction. jst.go.jpmdpi.com Therefore, developing scalable and sustainable production methods is a critical research priority.
Two main avenues are being pursued: chemical synthesis and microbial fermentation.
Microbial Fermentation : Biosynthetic approaches using genetically engineered microorganisms are considered a more promising and sustainable strategy. researchgate.netmedmedchem.com Advances in synthetic biology and metabolic engineering, including the use of CRISPR-Cas9, have enabled the heterologous production of complex natural products in microbial hosts like bacteria and yeast (Saccharomyces cerevisiae). medmedchem.comresearchgate.net By introducing the sen gene cluster into a suitable microbial chassis, it is possible to develop a fermentation-based process for this compound production. nih.govnih.gov This approach offers advantages in terms of scalability, cost-effectiveness, and sustainability, as it can utilize renewable feedstocks. researchgate.netmdpi.com
Future research should focus on optimizing these microbial "cell factories." This includes fine-tuning metabolic pathways to increase precursor supply, enhancing the expression of the biosynthetic genes, and optimizing fermentation conditions to maximize yields. researchgate.net Achieving industrially relevant titers is essential to supply sufficient material for comprehensive toxicological studies, clinical trials, and potential commercial use. mdpi.com
Expanding Mechanistic Understanding of this compound's Cellular and Organismal Roles Beyond Redox Homeostasis
The most prominent feature of this compound is its potent antioxidant activity, which is significantly greater than its sulfur analog, ergothioneine, and other antioxidants like Trolox. mdpi.comnih.govmdpi.com However, its biological functions likely extend beyond simple radical scavenging. researchgate.net
Emerging evidence points to more specific and complex mechanistic roles:
Heavy Metal Detoxification : this compound has been shown to play a crucial role in the detoxification of methylmercury (B97897) (MeHg). nih.govnih.gov Studies in zebrafish embryos and human cells have demonstrated that this compound, in conjunction with the organic cation/carnitine transporter 1 (OCTN1), facilitates the accumulation, demethylation, and subsequent excretion of MeHg. nih.govresearchgate.net This provides a molecular basis for the protective effect of selenium from fish consumption against mercury toxicity.
Neuroprotection : The remarkably high concentration of this compound found in the brains of giant petrels (accounting for 78-88% of total selenium) strongly suggests a vital role in the nervous system. jst.go.jpresearchgate.net This could be linked to protecting the brain from high oxidative stress or from neurotoxicants like mercury.
Interaction with Heme Proteins : this compound has been observed to bind to the heme moiety of proteins like hemoglobin and myoglobin (B1173299), protecting them from auto-oxidation. nih.gov
Future research must delve deeper into these mechanisms. Investigating its interactions with specific proteins, signaling pathways, and cellular compartments is crucial. It is important to determine if this compound's effects are due to the molecule itself, its selenium atom being a source for selenoprotein synthesis, or its metabolic byproducts. Studies using advanced cell biology and animal models are needed to clarify its role in protecting against neurodegenerative diseases, its influence on inflammatory and immune responses, and its broader impact on cellular homeostasis. nih.govoup.com
Comparative Biological Studies Across a Wider Range of Phylogenetically Diverse Organisms
This compound has been detected in a variety of organisms, but its distribution is not uniform, pointing to interesting phylogenetic and ecological differences. It is found in exceptionally high concentrations in certain marine fish like tuna and mackerel. nih.govmdpi.comnih.gov It has also been identified in other marine life, including swordfish, sardines, sea turtles, and seabirds, suggesting a significant trophic transfer through marine food webs. researchgate.netresearchgate.netuniv-larochelle.fr
In terrestrial organisms, its presence is more limited and is likely derived from dietary sources, such as the use of fishmeal in animal feed for pigs and chickens. jst.go.jp Notably, the edible mushroom Boletus edulis has been identified as a significant non-marine source, producing high levels of this compound. jst.go.jp The phylogenetic distribution of the sen biosynthetic gene cluster, found primarily in bacteria, supports the hypothesis that microorganisms are the primary producers of this compound in nature. researchgate.netresearchgate.net
Conducting broad comparative studies is a key imperative. This should involve:
Expanding Species Surveys : Systematically screening a wider array of organisms from different phylogenetic groups (e.g., bacteria, archaea, fungi, algae, invertebrates, and vertebrates) and diverse environments (marine, freshwater, terrestrial).
Tissue-Specific Distribution : Analyzing the concentration and distribution of this compound within different tissues and organs to infer its physiological functions in various species. For example, high levels in the blood and dark muscle of tuna suggest a role in oxygen-rich, high-metabolism tissues. jst.go.jp
Linking Genetics to Occurrence : Correlating the presence of this compound with the existence of the sen gene cluster or other potential biosynthetic genes in an organism's genome or microbiome.
Such comparative analyses will provide a clearer picture of the evolutionary history of this compound, its ecological flow through food webs, and the diverse biological roles it has been adapted to fulfill across the tree of life. rsc.org
| Organism Group | Example(s) | Typical this compound Concentration | Likely Origin |
| Marine Fish | Bluefin Tuna, Mackerel | High (e.g., >400 nmol Se/g in blood) mdpi.comnih.gov | Trophic Transfer |
| Seabirds | Giant Petrels | High (e.g., 329–1114 µmol Se/kg in kidneys) jst.go.jp | Trophic Transfer |
| Marine Reptiles | Sea Turtles | Detected in liver researchgate.net | Trophic Transfer |
| Terrestrial Animals | Pigs, Chickens | Low (e.g., ~0.3 µmol Se/kg in liver/kidney) jst.go.jp | Dietary (Fishmeal) |
| Fungi | Boletus edulis | High (up to 1 mg Se/kg) jst.go.jp | Biosynthesis |
| Bacteria | Variovorax paradoxus | Producer researchgate.net | Biosynthesis |
Q & A
Q. What are the key biochemical properties of selenoneine, and how do they influence its role in enzymatic inhibition?
Q. How can contradictions in this compound’s reported IC50 values across studies be resolved methodologically?
Discrepancies may arise from assay conditions (e.g., substrate concentration, enzyme source). To address this:
- Standardize protocols : Use recombinant human ACE for consistency.
- Control matrix effects : Test this compound in buffer vs. plasma to assess protein-binding interference.
- Replicate experiments : Report mean ± SEM from ≥3 independent trials.
- Cross-validate : Compare fluorometric and HPLC-based activity assays .
Q. What advanced techniques elucidate this compound’s interactions with non-ACE metalloenzymes (e.g., matrix metalloproteinases)?
- Structural analysis : Perform X-ray crystallography or cryo-EM to resolve binding sites.
- Kinetic profiling : Measure Kd via surface plasmon resonance (SPR).
- Computational modeling : Use molecular dynamics simulations (e.g., AMBER) to predict this compound-zinc coordination geometry.
- Functional assays : Test inhibition in cell-based models (e.g., MMP-9 in cancer cell lines) .
Q. How can researchers optimize this compound’s stability in in vivo studies?
- Formulation : Encapsulate this compound in liposomes or cyclodextrins to prevent oxidation.
- Pharmacokinetic tracking : Use <sup>75</sup>Se isotopic labeling for biodistribution studies.
- Stability assays : Monitor degradation via LC-MS under simulated physiological conditions (37°C, pH 7.4) .
Q. What methodological frameworks are critical for analyzing this compound’s redox behavior in complex biological systems?
- P-E/I-C-O framework : Define Population (e.g., cell type), Exposure (this compound dose), Intervention (redox modulators), Control (untreated cells), Outcome (ROS levels).
- Data integration : Combine transcriptomic (RNA-seq) and metabolomic (NMR) data to map redox pathways.
- Error mitigation : Quantify batch effects using principal component analysis (PCA) .
Data Presentation & Reproducibility
Q. How should researchers present this compound-related data to ensure reproducibility?
Q. What gaps exist in understanding this compound’s role in epigenetic regulation?
Current studies focus on antioxidant activity, but its impact on selenoprotein expression (e.g., GPx, TrxR) remains underexplored. Proposed approaches:
Q. How can interdisciplinary approaches advance this compound research?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
